molecular formula C16H21N3O2 B2359800 N-(3-(4-(dimethylamino)phenyl)propyl)-5-methylisoxazole-4-carboxamide CAS No. 1448131-96-1

N-(3-(4-(dimethylamino)phenyl)propyl)-5-methylisoxazole-4-carboxamide

Cat. No.: B2359800
CAS No.: 1448131-96-1
M. Wt: 287.363
InChI Key: VCKGABGWNAXYJR-UHFFFAOYSA-N
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Description

N-(3-(4-(dimethylamino)phenyl)propyl)-5-methylisoxazole-4-carboxamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a dimethylamino group attached to a phenyl ring, which is further connected to a propyl chain and an isoxazole ring with a carboxamide group. The presence of these functional groups contributes to its diverse chemical reactivity and potential utility in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(4-(dimethylamino)phenyl)propyl)-5-methylisoxazole-4-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the Suzuki–Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts, boronic acids, and appropriate solvents to facilitate the coupling process.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes selecting suitable catalysts, solvents, and reaction conditions that can be easily scaled up while maintaining high yields and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

N-(3-(4-(dimethylamino)phenyl)propyl)-5-methylisoxazole-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carboxamide group to an amine.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce new functional groups into the molecule, leading to a variety of substituted products.

Scientific Research Applications

N-(3-(4-(dimethylamino)phenyl)propyl)-5-methylisoxazole-4-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.

    Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate biological pathways and interactions.

    Medicine: The compound’s structural features make it a potential candidate for drug development, particularly in targeting specific molecular pathways.

    Industry: Its unique properties can be exploited in the development of new materials, catalysts, and other industrial applications.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other dimethylamino-substituted phenyl derivatives and isoxazole-containing molecules. Examples include:

  • N-(3-(4-(dimethylamino)phenyl)propyl)-5-methylisoxazole-4-carboxamide
  • 3-(Dimethylamino)phenylboronic acid
  • 3-(Dimethylamino)phenyl-1-propylamine

Uniqueness

This compound stands out due to its specific combination of functional groups, which confer unique reactivity and potential applications. The presence of both the dimethylamino group and the isoxazole ring allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial contexts.

Properties

IUPAC Name

N-[3-[4-(dimethylamino)phenyl]propyl]-5-methyl-1,2-oxazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c1-12-15(11-18-21-12)16(20)17-10-4-5-13-6-8-14(9-7-13)19(2)3/h6-9,11H,4-5,10H2,1-3H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCKGABGWNAXYJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)NCCCC2=CC=C(C=C2)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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